(S)-1-Isopropyl-3-methyl-piperazine dihydrochloride
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Overview
Description
(S)-1-Isopropyl-3-methyl-piperazine dihydrochloride is a chemical compound that belongs to the piperazine family. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of an isopropyl group and a methyl group attached to the piperazine ring, along with two hydrochloride ions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-Isopropyl-3-methyl-piperazine dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). This reaction leads to the formation of protected piperazines, which can then be deprotected to yield the desired compound .
Industrial Production Methods
In industrial settings, the production of piperazine derivatives often involves batch or flow (microwave) reactors. These methods utilize heterogeneous catalysis by metal ions supported on commercial polymeric resins. The reactions can proceed at room temperature or higher, depending on the specific conditions required .
Chemical Reactions Analysis
Types of Reactions
(S)-1-Isopropyl-3-methyl-piperazine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the hydrogen atoms on the piperazine ring is replaced by another substituent.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines. Substitution reactions can lead to a variety of substituted piperazine derivatives.
Scientific Research Applications
(S)-1-Isopropyl-3-methyl-piperazine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of drugs targeting the central nervous system.
Industry: Utilized in the production of various chemical intermediates and active pharmaceutical ingredients
Mechanism of Action
The mechanism of action of (S)-1-Isopropyl-3-methyl-piperazine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Piperazine: The parent compound, widely used in pharmaceuticals.
1-Methylpiperazine: A simpler derivative with a single methyl group.
1-Isopropylpiperazine: Another derivative with an isopropyl group.
Uniqueness
(S)-1-Isopropyl-3-methyl-piperazine dihydrochloride is unique due to the presence of both an isopropyl and a methyl group on the piperazine ring. This specific substitution pattern can confer distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
(3S)-3-methyl-1-propan-2-ylpiperazine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2.2ClH/c1-7(2)10-5-4-9-8(3)6-10;;/h7-9H,4-6H2,1-3H3;2*1H/t8-;;/m0../s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJQBDFLIEYUUSD-JZGIKJSDSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C(C)C.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN(CCN1)C(C)C.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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